molecular formula C6H4FNO2 B1433443 1-Fluoro-4-nitrobenzene-13C6 CAS No. 1958100-79-2

1-Fluoro-4-nitrobenzene-13C6

Cat. No.: B1433443
CAS No.: 1958100-79-2
M. Wt: 147.056 g/mol
InChI Key: WFQDTOYDVUWQMS-IDEBNGHGSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 21°C .
  • Boiling Point : Approximately 205°C .
  • Density : 1.33 g/mL at 25°C .
  • Refractive Index : n20/D 1.531 (lit.) .

Safety and Hazards

  • Hazard Statements : The compound poses risks related to acute toxicity (inhalation, dermal, and oral exposure) .
  • Flash Point : 194.0°F (closed cup) .
  • Storage Class Code : 6.1C (Combustible, acute toxic Cat.3 / toxic compounds or compounds causing chronic effects) .

Properties

IUPAC Name

1-fluoro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDTOYDVUWQMS-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1958100-79-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958100-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A homogeneous reaction mixture was obtained in this experiment, whereas in the aforementioned fluorinations of benzene and chlorobenzene, the reaction mixtures contained suspended [(ClCN)3F]+BF4−. In order to drive the fluorination of nitrobenzene to completion, the reaction mixture was heated at 90° C. for 2 hours before it was tested with KI solution and gave a negative result. G.C. analysis revealed the presence of only 3-fluoronitrobenzene and 2-fluoronitrobenzene with no marked change in ratio (about 2:1 ratio). Despite the presence of the 2-fluoro derivative, no evidence were obtained for the presence of 4-fluoronitrobenzene. The absence of 4-fluoronitrobenzene may have resulted from loss of this isomer during the reaction or subsequent handling operations via nucleophilic displacement of the highly mobile fluorine. In this connection, the reaction vessel became etched during the reaction.
[Compound]
Name
(ClCN)3F
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Synthesis routes and methods III

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
solvent
Reaction Step Three
Yield
96.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-4-nitrobenzene-13C6
Reactant of Route 2
1-Fluoro-4-nitrobenzene-13C6
Reactant of Route 3
1-Fluoro-4-nitrobenzene-13C6
Reactant of Route 4
1-Fluoro-4-nitrobenzene-13C6
Reactant of Route 5
1-Fluoro-4-nitrobenzene-13C6
Reactant of Route 6
Reactant of Route 6
1-Fluoro-4-nitrobenzene-13C6

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